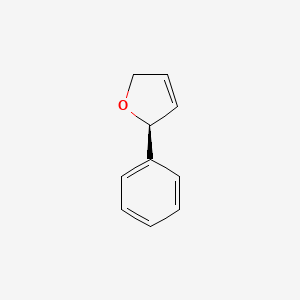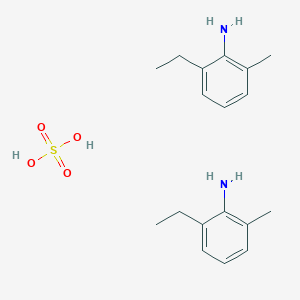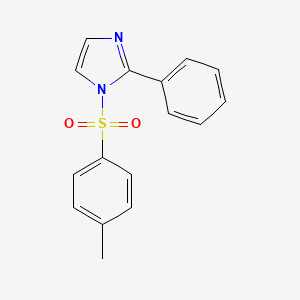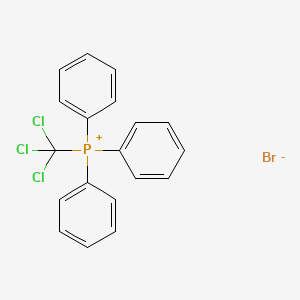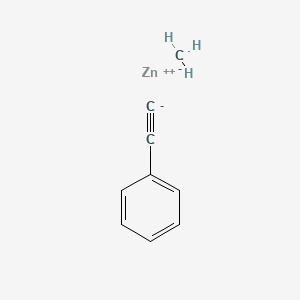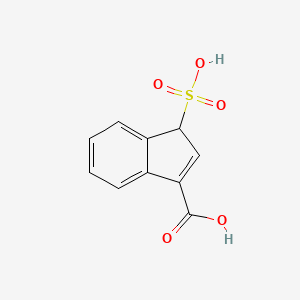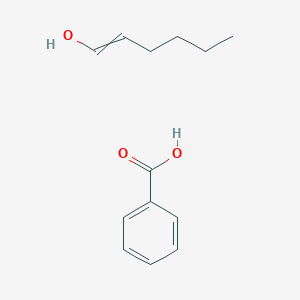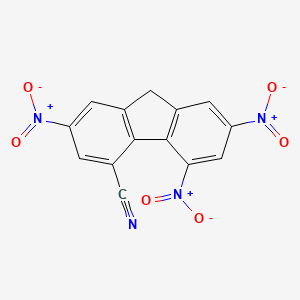
2,5,7-Trinitro-9H-fluorene-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-Trinitro-9H-fluorene-4-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups and a carbonitrile group attached to a fluorene backbone
Métodos De Preparación
The synthesis of 2,5,7-Trinitro-9H-fluorene-4-carbonitrile typically involves nitration reactions. One common method includes the nitration of fluorene derivatives under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully monitored to achieve the desired product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
2,5,7-Trinitro-9H-fluorene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the type of reaction and the conditions employed.
Aplicaciones Científicas De Investigación
2,5,7-Trinitro-9H-fluorene-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2,5,7-Trinitro-9H-fluorene-4-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
2,5,7-Trinitro-9H-fluorene-4-carbonitrile can be compared with other similar compounds, such as:
- 9-(4-Methoxy-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carbonitrile
- 9-(4-Chloro-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carbonitrile
These compounds share a similar fluorene backbone with different substituents, which can influence their reactivity and applications
Propiedades
Número CAS |
141606-47-5 |
|---|---|
Fórmula molecular |
C14H6N4O6 |
Peso molecular |
326.22 g/mol |
Nombre IUPAC |
2,5,7-trinitro-9H-fluorene-4-carbonitrile |
InChI |
InChI=1S/C14H6N4O6/c15-6-9-4-10(16(19)20)2-7-1-8-3-11(17(21)22)5-12(18(23)24)14(8)13(7)9/h2-5H,1H2 |
Clave InChI |
AMERZPLZDJLHST-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C#N)C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


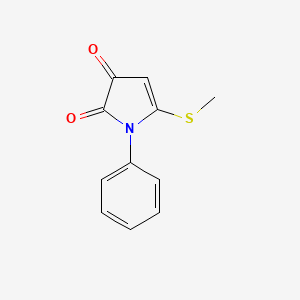
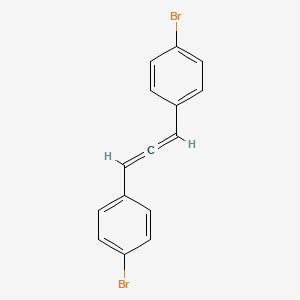

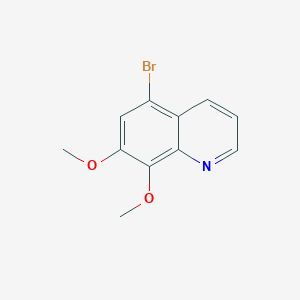
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
